

Cyclohexyl crotonate chemical properties and structure

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Compound of Interest

Compound Name: Cyclohexyl crotonate

Cat. No.: B1609219

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl crotonate, also known as cyclohexyl (E)-but-2-enoate, is an ester recognized for its characteristic fruity, sweet, and floral aroma.[1][2] Its primary application in the fragrance and flavor industries.[3] A comprehensive understanding of its chemical and physical properties, structure, and use is essential for its effective and safe utilization in research and commercial applications. This technical guide provides an in-depth overview of **cyclohexyl crotonate**, consolidating available data on its properties, synthesis, and analysis.

Chemical Structure and Identifiers

The structural representation and key identifiers for **cyclohexyl crotonate** are fundamental for its unambiguous identification in scientific literature andTable 1: Chemical Identifiers for **Cyclohexyl Crotonate**

Identifier	Value	Reference
IUPAC Name	cyclohexyl (E)-but-2-enoate	[4]
Synonyms	Cyclohexyl crotonate, 2-Butenoic acid, cyclohexyl ester	[5]
CAS Number	16491-62-6	[5]
Molecular Formula	C10H16O2	[5]
Molecular Weight	168.23 g/mol	[4][5]
InChI	InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3/b6-2+	[6]
InChIKey	ZUMGBVSYIVKLDH-QHHAFSJGSA-N	[6]
Canonical SMILES	C/C=C/C(=O)OC1CCCCC1	[6]

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C8 -> C9 [dir=none];
C9 -> H8 [dir=none];
C9 -> C10 [dir=none];
C10 -> H9 [dir=none];

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{rank=same; C3; H3;}
{rank=same; C4; O1;}
{rank=same; O2; C5; H4;}
{rank=same; C6; C10; H5; H9;}
{rank=same; C7; C9; H6; H8;}
{rank=same; C8; H7;}
}
```

Caption: 2D structure of **cyclohexyl crotonate**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **cyclohexyl crotonate** is provided below. These properties are crucial for handling, storage compound.

Table 2: Physical and Chemical Properties of **Cyclohexyl Crotonate**

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	221 - 223 °C at 760 mmHg	[7]
Flash Point	83 °C (181.4 °F)	[3]
Density	0.96 - 0.98 g/mL	[7]
Vapor Pressure	0.097 mmHg at 25 °C	[3]
Solubility	Soluble in alcohol; slightly soluble in water.	[7]
logP (o/w)	3.38	[3]
Stability	Moderately stable in alkali	[3]

Spectral Data

Spectral data is indispensable for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for **cyclohexyl crotonate** are available, the following sections provide available experimental data and predicted spectral information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule.

Table 3: ¹H NMR Spectral Data for **Cyclohexyl Crotonate** (500 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
6.95	dq	15.45, 6.92	=CH-
5.83	dq	15.45, 1.48	=CH-C=O
4.77 - 4.88	m	-	-O-CH-
1.87	dd	6.92, 1.48	-CH=CH-CH ₃
1.20 - 1.92	m	-	Cyclohexyl protons

Reference:[8]

¹³C NMR Spectroscopy (Predicted)

The following table presents the predicted ¹³C NMR chemical shifts for **cyclohexyl crotonate**. This data is computationally generated and should be pending experimental verification.

Table 4: Predicted ¹³C NMR Spectral Data for **Cyclohexyl Crotonate**

Predicted Chemical Shift (ppm)	Assignment
~166	C=O (ester)
~144	-CH=
~123	=CH-C=O
~72	-O-CH-
~32	Cyclohexyl CH ₂
~25	Cyclohexyl CH ₂
~24	Cyclohexyl CH ₂
~18	-CH ₃

Note: These are predicted values and may differ from experimental data.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of **cyclohexyl crotonate** would exhibit characteristic absorption bands for its functional groups.

Table 5: Predicted IR Absorption Bands for **Cyclohexyl Crotonate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2935, 2860	Strong	C-H stretch (cyclohexyl)
~1720	Strong	C=O stretch (α,β -unsaturated ester)
~1650	Medium	C=C stretch (alkene)
~1250, 1170	Strong	C-O stretch (ester)
~980	Strong	=C-H bend (trans alkene)

Note: These are predicted values and may differ from experimental data.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum of **cyclohexyl crotonate** is expected to show fragmentation patterns characteristic of esters.

Table 6: Predicted Key Fragments in the Mass Spectrum of **Cyclohexyl Crotonate**

m/z	Predicted Fragment
168	[M] ⁺ (Molecular ion)
83	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
85	[C ₄ H ₅ O ₂] ⁺ (Crotonate fragment)
69	[C ₄ H ₅ O] ⁺ (Crotonyl cation)
41	[C ₃ H ₅] ⁺ (Allyl cation)

Note: These are predicted values and may differ from experimental data.

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of **cyclohexyl crotonate**.

Synthesis: Fischer Esterification

Cyclohexyl crotonate can be synthesized via the Fischer esterification of cyclohexanol and crotonic acid using an acid catalyst.[8]

Materials:

- Cyclohexanol
- Crotonic acid
- p-Toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄)
- Toluene
- 5% Sodium carbonate solution
- Water
- Anhydrous magnesium sulfate or sodium sulfate

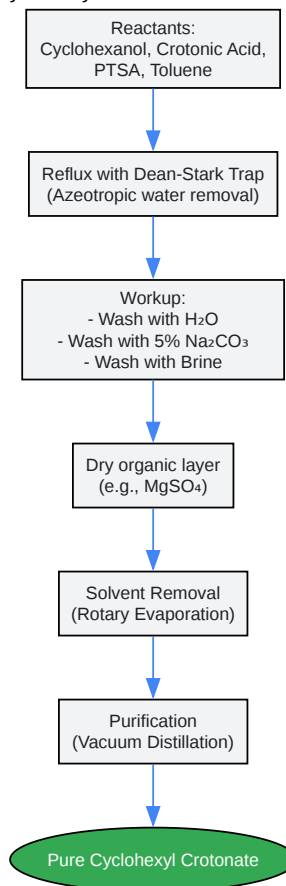
Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add cyclohexanol, crotonic acid, a catalytic amount of p-TSA, and toluene.[8]
- Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.[8]
- Continue refluxing until no more water is collected, typically for 4-5 hours.[8]
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium carbonate solution to neutralize the acid catalyst and remove the catalyst.[8] Finally, wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.
- Remove the toluene under reduced pressure using a rotary evaporator.
- The crude product can be further purified by vacuum distillation.[8]

Synthesis of Cyclohexyl Crotonate via Fischer Esterification

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Caption: Workflow for the synthesis of **cyclohexyl crotonate**.

Purification: Vacuum Distillation

Vacuum distillation is a suitable method for purifying **cyclohexyl crotonate** due to its relatively high boiling point.

Procedure:

- Assemble a vacuum distillation apparatus.
- Place the crude **cyclohexyl crotonate** in the distillation flask.
- Slowly reduce the pressure to the desired level.
- Gradually heat the distillation flask.
- Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 104 °C at 13 mmHg).[8]

Analytical Methods (Example Protocols)

The following are example protocols for the analysis of **cyclohexyl crotonate** using gas chromatography (GC) and high-performance liquid chromatography (HPLC). These methods are based on established procedures for similar fragrance esters and may require optimization.

5.3.1. Gas Chromatography (GC)

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID).
- Capillary column: e.g., DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness).

Conditions:

- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.^[9]
- Injection Volume: 1 μ L (split or splitless, depending on concentration).

Sample Preparation:

- Dilute the sample in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration.

5.3.2. High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

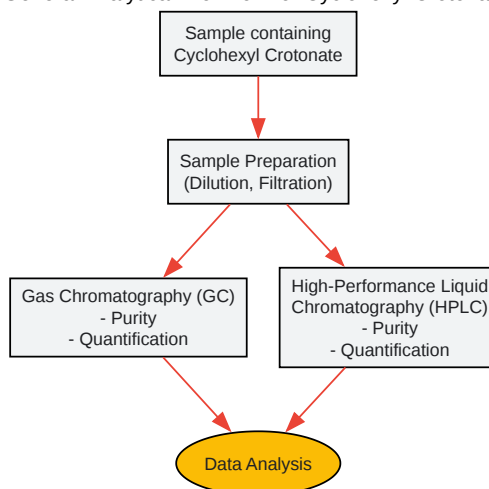
Conditions:

- Mobile Phase: A gradient of acetonitrile and water or methanol and water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: ~210 nm (based on the crotonate chromophore).
- Injection Volume: 10 μ L.

Sample Preparation:

- Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 μ m syringe filter before injection.

General Analytical Workflow for Cyclohexyl Crotonate

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Caption: Analytical workflow for **cyclohexyl crotonate**.

Biological Activity and Safety

Biological Activity

The biological activity of **cyclohexyl crotonate** has not been extensively studied. Its primary known biological interaction is with olfactory receptors, v characteristic aroma.[9] Due to its use in consumer products, it is important to consider its potential for skin sensitization, although specific data for **cy** limited.

Safety and Handling

Cyclohexyl crotonate is classified as a combustible liquid.[7] Standard laboratory safety precautions should be followed when handling this compou

Personal Protective Equipment (PPE):

- Wear protective gloves, clothing, and eye/face protection.[7]

Handling:

- Keep away from heat, sparks, open flames, and hot surfaces.[7]
- Ensure adequate ventilation.
- Avoid breathing vapors or mist.
- Wash hands thoroughly after handling.

First Aid:

- Inhalation: Move the person to fresh air.
- Skin Contact: Wash skin with plenty of water.
- Eye Contact: Rinse eyes with water as a precaution.
- Ingestion: Call a poison control center or doctor if you feel unwell.[7]

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **cyclohexyl crotonate**. While publicly available experimental data, particularly for its spectral properties, the information presented here serves as a valuable resource for research professionals in the fields of chemistry and drug development. Further research is warranted to fully characterize this compound and explore its potential in the fragrance industry.

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- To cite this document: BenchChem. [Cyclohexyl crotonate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1609219#cyclohexyl-crotonate-chemical-properties-and-structure>

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